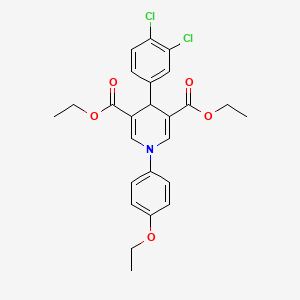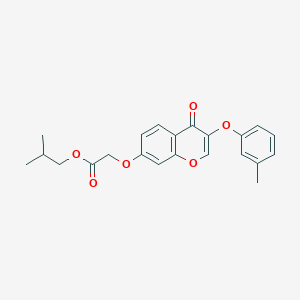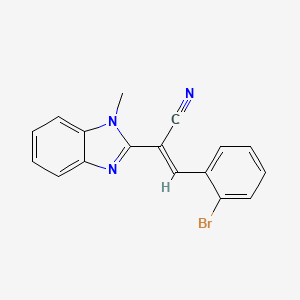![molecular formula C25H26N2O4S B11648892 5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11648892.png)
5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a benzenesulfonyl group, and a dihydropyrazole ring
Preparation Methods
The synthesis of 5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxy groups: Methoxylation reactions can be performed using methanol and an acid catalyst.
Attachment of the benzenesulfonyl group: This step may involve sulfonylation reactions using sulfonyl chlorides and a base.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst, resulting in the reduction of specific functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of new products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the surface of cells.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE can be compared with other similar compounds, such as:
5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE: This compound shares a similar structure but may have different functional groups or substituents.
4,5-DIHYDRO-1H-PYRAZOLE derivatives: These compounds have a similar pyrazole ring structure but may differ in the attached functional groups.
The uniqueness of 5-(2,5-DIMETHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O4S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H26N2O4S/c1-17-5-9-19(10-6-17)23-16-24(22-15-20(30-3)11-14-25(22)31-4)27(26-23)32(28,29)21-12-7-18(2)8-13-21/h5-15,24H,16H2,1-4H3 |
InChI Key |
OSGQWBWMEOZNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}methionine](/img/structure/B11648809.png)

![2-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11648820.png)
![2-[(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11648826.png)
![Ethyl 4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648828.png)
![methyl 6-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648833.png)
![5-benzylsulfanyl-4-(4-bromophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11648845.png)

![(3Z)-3-[(3,4-dimethylphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11648860.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11648867.png)

![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648885.png)
![N-(Naphthalen-1-YL)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11648915.png)
![2-({(2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoic acid](/img/structure/B11648921.png)
